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Compound of Interest

Compound Name:
4-tert-

Butylcyclohexanecarbaldehyde

CAS No.: 20691-52-5

Cat. No.: B025711

Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-tert-
Butylcyclohexanecarbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 4-tert-
Butylcyclohexanecarbaldehyde (CAS No. 20691-52-5), a substituted cyclohexane derivative

of interest in fragrance and synthetic chemistry.[1][2] As this compound is typically supplied as

a mixture of its cis and trans diastereomers, a thorough understanding of its spectroscopic

characteristics is paramount for isomer differentiation, conformational analysis, and quality

control. This document is structured to provide researchers, scientists, and drug development

professionals with the foundational principles, expected spectral data, and validated

experimental protocols necessary for the complete characterization of this molecule.

The Foundation: Conformational Analysis of a
"Locked" System
The spectroscopic behavior of 4-tert-Butylcyclohexanecarbaldehyde is fundamentally

dictated by the conformational preference of its cyclohexane ring. The presence of a sterically
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demanding tert-butyl group effectively "locks" the ring into a single chair conformation where

this bulky group occupies the more stable equatorial position to minimize unfavorable 1,3-

diaxial interactions.[3] This conformational rigidity simplifies spectral interpretation, as we do

not need to consider a dynamic equilibrium between two rapidly interconverting chair forms,

which is common for many other substituted cyclohexanes.

The stereochemistry of the molecule is therefore defined by the orientation of the carbaldehyde

group at the C1 position relative to the equatorial tert-butyl group at C4.

Trans Isomer: The carbaldehyde group is in the equatorial position.

Cis Isomer: The carbaldehyde group is in the axial position.

The distinct spatial arrangement of the aldehyde group in each isomer leads to unique and

diagnostic differences in their respective NMR spectra.

Caption: Chair conformations of trans and cis-4-tert-Butylcyclohexanecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Tool for Isomer Differentiation
NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans

isomers of 4-tert-Butylcyclohexanecarbaldehyde. The chemical shift (δ) and spin-spin

coupling constants (J) of the protons on the cyclohexane ring, particularly the proton at C1,

provide definitive stereochemical information.

¹H NMR Spectral Analysis
The key diagnostic signal in the ¹H NMR spectrum is the aldehydic proton (-CHO) and the

methine proton at C1 (the carbon bearing the aldehyde group).

Aldehydic Proton (H-C=O): This proton typically appears as a doublet in the downfield region

of the spectrum, around δ 9.5-9.7 ppm. The coupling is to the methine proton at C1.

Tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons is expected around δ

0.8-0.9 ppm. This signal is often used as an internal reference for integration.
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Cyclohexane Ring Protons: These protons appear as a complex series of multiplets between

δ 1.0 and 2.5 ppm.

The critical distinction between isomers comes from the signal for the C1 methine proton (H1):

Trans Isomer (Equatorial -CHO): In this isomer, the H1 proton is axial. It will experience large

diaxial couplings to the two axial protons at C2 and C6. This results in a signal with a large

coupling constant, typically appearing as a triplet of triplets or a multiplet with a large width

around δ 2.2-2.4 ppm.[4] The large coupling constant (J ≈ 10-13 Hz) is characteristic of an

axial proton.

Cis Isomer (Axial -CHO): Here, the H1 proton is equatorial. It will have smaller axial-

equatorial and equatorial-equatorial couplings to the protons at C2 and C6. This leads to a

signal that is a narrow multiplet or a broad singlet with a smaller overall width, appearing

slightly further downfield than its axial counterpart due to being deshielded, typically around

δ 2.4-2.6 ppm.[3]

Table 1: Predicted ¹H NMR Data for 4-tert-Butylcyclohexanecarbaldehyde Isomers

Proton Assignment
Predicted Chemical
Shift (δ, ppm) -
Trans Isomer

Predicted Chemical
Shift (δ, ppm) - Cis
Isomer

Expected
Multiplicity

-C(CH₃)₃ ~ 0.87 ~ 0.89 Singlet (s)

Cyclohexane Ring

(H2, H3, H4, H5, H6)
~ 1.0 - 2.2 ~ 1.0 - 2.3 Multiplets (m)

H1 (methine) ~ 2.3 ~ 2.5
Multiplet (m), broad

for trans

| -CHO (aldehydic) | ~ 9.6 | ~ 9.6 | Doublet (d) |

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the presence of the

key functional groups and offering further evidence for isomer identification. The orientation of
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the aldehyde group influences the chemical shifts of the ring carbons due to steric (gamma-

gauche) effects.

Cis Isomer (Axial -CHO): The axial aldehyde group will cause a shielding effect on the syn-

axial carbons at C3 and C5. Therefore, the signals for C3 and C5 in the cis isomer are

expected to be shifted upfield (to a lower ppm value) compared to the trans isomer.[5]

Table 2: Predicted ¹³C NMR Data for 4-tert-Butylcyclohexanecarbaldehyde Isomers

Carbon Assignment
Predicted Chemical Shift
(δ, ppm) - Trans Isomer

Predicted Chemical Shift
(δ, ppm) - Cis Isomer

-CHO ~ 205 ~ 205

C1 (methine) ~ 52 ~ 49

C2, C6 ~ 29 ~ 26

C3, C5 ~ 26 ~ 23

C4 ~ 47 ~ 47

-C(CH₃)₃ ~ 32 ~ 32

| -C(CH₃)₃ | ~ 27.5 | ~ 27.5 |

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is an excellent tool for rapidly confirming the presence of the key functional

groups in the molecule. The spectrum is expected to be dominated by absorptions

corresponding to the aldehyde and the saturated hydrocarbon framework.

Table 3: Key IR Absorption Bands for 4-tert-Butylcyclohexanecarbaldehyde
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Functional Group Vibration Type
Expected
Frequency (cm⁻¹)

Intensity

Aldehyde C-H C-H Stretch
~ 2820 and ~ 2720
(often two distinct
peaks)

Medium

Alkane C-H C-H Stretch 2850 - 3000 Strong

Aldehyde C=O C=O Stretch ~ 1725 Strong, Sharp

| Alkane C-H | C-H Bend | 1365 - 1470 | Medium |

The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1725 cm⁻¹. The

presence of two weaker bands in the 2700-2850 cm⁻¹ region (the "aldehyde doublet") is also a

classic indicator of an aldehyde functional group.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of the molecule, which can be used to confirm its structure. For 4-tert-
Butylcyclohexanecarbaldehyde (C₁₁H₂₀O), the molecular weight is 168.28 g/mol .[1]

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 168.

Key Fragmentation Pathways:

Loss of the tert-butyl group: A prominent peak should be observed at m/z = 111 ([M -

57]⁺), resulting from the cleavage of the C4-C(CH₃)₃ bond.

Loss of the aldehyde group: A peak at m/z = 139 ([M - 29]⁺) from the loss of the -CHO

radical.

McLafferty Rearrangement: While less common in cyclic systems, fragmentation of the

ring can lead to a complex pattern of smaller ions. A base peak at m/z = 57 corresponding

to the stable tert-butyl cation ([C(CH₃)₃]⁺) is highly likely.
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Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-(tert-butyl)cyclohexane-1-carbaldehyde 97% | CAS: 20691-52-5 | AChemBlock
[achemblock.com]

2. 4-tert-butyl cyclohexane carboxaldehyde, 20691-52-5 [thegoodscentscompany.com]

3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

4. chegg.com [chegg.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b025711/docs?utm_src=pdf-body-img#spectroscopic-data-of-4-tert-butylcyclohexanecarbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b025711?utm_src=pdf-custom-synthesis#bc-rfq
https://www.achemblock.com/q59834-4-tert-butyl-cyclohexane-1-carbaldehyde.html
https://www.achemblock.com/q59834-4-tert-butyl-cyclohexane-1-carbaldehyde.html
https://www.thegoodscentscompany.com/data/rw1013241.html
https://cpb-us-e2.wpmucdn.com/sites.uci.edu/dist/0/461/files/2011/06/51LB-Week5-7-W13-Background.pdf
https://www.chegg.com/homework-help/questions-and-answers/1h-nmr-spectrum-4-tert-butylcyclohexanol-cis-trans-isomers-may-assigned-analysis-proton-pr-q70043422
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025711?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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To cite this document: BenchChem. [spectroscopic data of 4-tert-
Butylcyclohexanecarbaldehyde (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b025711/docs#spectroscopic-data-of-4-tert-
butylcyclohexanecarbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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